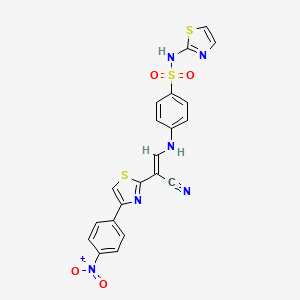

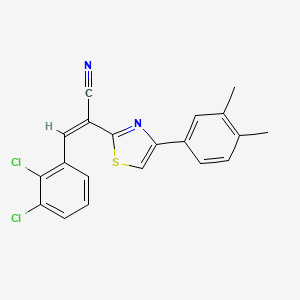

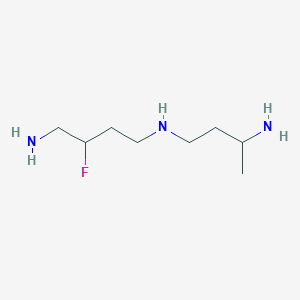

![molecular formula C11H13N3O B2561037 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine CAS No. 2201163-02-0](/img/structure/B2561037.png)

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Agent Development

Imidazo[1,2-a]pyridine and its derivatives, including imidazo[1,2-b]pyridazine, have shown a wide range of applications in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities, highlighting their potential as scaffolds for developing novel therapeutic agents (Deep et al., 2016).

Anti-Proliferative Effects

Imidazo[1,2-b]pyridazine compounds have been investigated for their potent acetylcholinesterase inhibitory activity, leading to anti-proliferative, anti-migratory, and anti-inflammatory effects at higher doses. This suggests their potential utility in addressing neurodegenerative diseases and related conditions (Sharma et al., 2021).

Antiviral Activity

A novel class of picornavirus inhibitors containing an imidazo[1,2-b]pyridazine nucleus has been discovered, showing potent broad-spectrum antirhinoviral and antienteroviral activity. This discovery underscores the potential of imidazo[1,2-b]pyridazine derivatives in antiviral drug development (Hamdouchi et al., 2003).

Inhibitors for Neurological Diseases

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro. These compounds, particularly those modified at the 6-position and 2-position, have shown high binding affinity, suggesting their potential use in developing diagnostic tools or therapeutic agents for Alzheimer's disease (Zeng et al., 2010).

Kinase Inhibition for Anti-inflammatory Applications

Research has identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active inhibitors of Tyk2 JH2, a kinase implicated in inflammatory processes. This highlights the scaffold's relevance in developing new anti-inflammatory agents (Liu et al., 2019).

Broad Medicinal Chemistry Applications

The imidazo[1,2-b]pyridazine scaffold is a vital heterocyclic nucleus in medicinal chemistry, offering a wide array of bioactive molecules. Its structure-activity relationships have been extensively reviewed, providing a foundation for future drug discovery and development efforts (Garrido et al., 2021).

Mécanisme D'action

Target of Action

The primary target of the compound 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction results in a decrease in the inflammatory response that IL-17A typically induces .

Biochemical Pathways

The compound this compound affects the IL-23/IL-17 axis . This axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

It is suggested that small molecule il-17a inhibitors like this compound may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the inflammatory response typically induced by IL-17A . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

It is worth noting that the efficacy of antibodies directed to il-17a can be reduced over time due to the development of anti-drug antibodies .

Propriétés

IUPAC Name |

6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCZWAIFLZIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

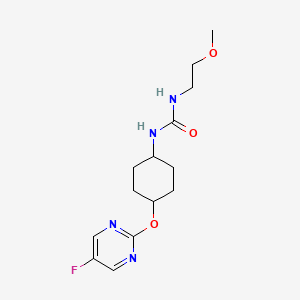

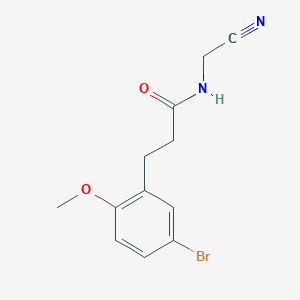

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

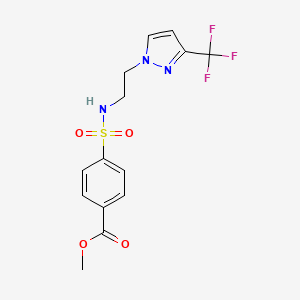

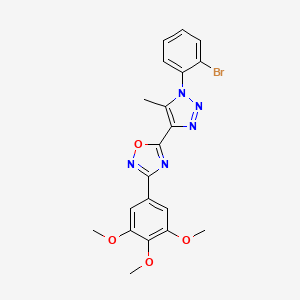

![3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2560965.png)

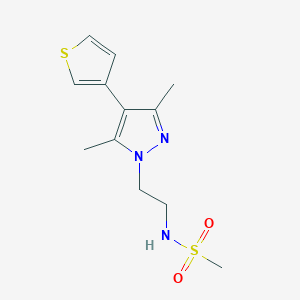

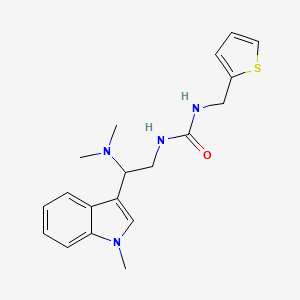

![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)

![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)